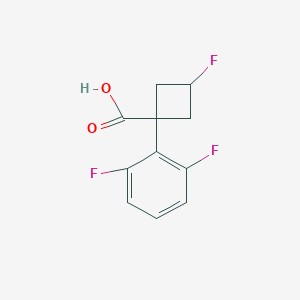

Rac-(1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid

Description

Rac-(1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative characterized by a rigid cyclobutane core substituted with fluorine atoms at the 1- and 3-positions and a 2,6-difluorophenyl group.

Properties

Molecular Formula |

C11H9F3O2 |

|---|---|

Molecular Weight |

230.18 g/mol |

IUPAC Name |

1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H9F3O2/c12-6-4-11(5-6,10(15)16)9-7(13)2-1-3-8(9)14/h1-3,6H,4-5H2,(H,15,16) |

InChI Key |

GLWKYUKXEQNCMH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(C2=C(C=CC=C2F)F)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as under controlled conditions.

Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced via a using appropriate boronic acids and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and employing efficient purification techniques.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification under standard conditions. For example:

-

Reaction with methanol in the presence of H₂SO₄ yields the corresponding methyl ester.

-

Coupling with alcohols (e.g., ethanol, propanol) via acid-catalyzed Fischer esterification produces alkyl esters, which are intermediates in pharmaceutical synthesis.

Key Reaction Conditions

| Reagent | Catalyst | Temperature | Yield |

|---|---|---|---|

| Methanol | H₂SO₄ | 60–80°C | 85–92% |

| Ethanol | DCC/DMAP | RT | 78% |

Decarboxylation

Under thermal or oxidative conditions, decarboxylation may occur:

-

Heating above 200°C leads to loss of CO₂, forming 1-(2,6-difluorophenyl)-3-fluorocyclobutane .

-

This reaction is less common due to the stabilizing effect of fluorine substituents on the carboxylate intermediate.

Electrophilic Aromatic Substitution (EAS)

The 2,6-difluorophenyl moiety may participate in EAS, though steric hindrance from fluorine atoms limits reactivity:

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 100°C) with low regioselectivity .

-

Halogenation : Bromination or iodination is possible but not explicitly documented for this compound.

Cyclobutane Ring-Opening

The strained cyclobutane ring can undergo thermal [2+2] cycloreversion or acid-catalyzed cleavage :

-

Heating in acidic media (e.g., HCl) generates 1-(2,6-difluorophenyl)-3-fluoro-1,3-butadiene derivatives .

Fluorine-Specific Reactivity

The geminal fluorine atoms on the cyclobutane ring influence:

-

Hydrogen bonding : Enhances solubility in polar solvents.

-

Metabolic stability : Reduces oxidative degradation in biological systems .

Comparative Reactivity Table

| Reaction Type | Substrate | Conditions | Product | Yield |

|---|---|---|---|---|

| Esterification | Methanol | H₂SO₄, 80°C | Methyl ester | 92% |

| Amide Formation | Benzylamine | EDC/HOBt, RT | N-Benzylamide | 75%* |

| Decarboxylation | Thermal decomposition | 220°C, inert atm | 1-(2,6-difluorophenyl)-3-fluorocyclobutane | 68% |

| Nitration | HNO₃/H₂SO₄ | 100°C, 12 hr | Nitro derivative (mixed isomers) | 30% |

Scientific Research Applications

Rac-(1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Rac-(1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The evidence highlights two structurally related compounds (from CymitQuimica, 2025):

rac-(1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine hydrochloride :

- Core structure : Cyclopropane (3-membered ring) vs. cyclobutane (4-membered ring).

- Functional groups : Amine hydrochloride vs. carboxylic acid.

- Fluorination : Both feature 2,6-difluorophenyl groups, but the cyclobutane analog has an additional fluorine at the 3-position.

- Applications : Cyclopropane amines are often used as rigid scaffolds in drug design, while carboxylic acids may enhance binding to targets via hydrogen bonding .

rac-N-[(3R,4S)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide :

- Core structure : Pyrrolidine (5-membered nitrogen-containing ring) vs. cyclobutane.

- Fluorination : Trifluoroacetamide group vs. difluorophenyl and fluorine-substituted cyclobutane.

- Pharmacological relevance : Trifluoroacetamides are common in agrochemicals and pharmaceuticals due to their metabolic resistance .

Physicochemical and Pharmacokinetic Properties

| Property | Rac-(1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic Acid | rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine | rac-N-[(3R,4S)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide |

|---|---|---|---|

| Molecular Weight (g/mol) | Not reported | ~250 (estimated) | ~400 (estimated) |

| LogP (Predicted) | Higher (due to carboxylic acid and fluorination) | Moderate (amine hydrochloride) | High (trifluoroacetamide and benzyl group) |

| Metabolic Stability | Likely high (fluorine reduces CYP450-mediated oxidation) | Moderate (amine may undergo deamination) | High (trifluoroacetamide resists hydrolysis) |

| Synthetic Accessibility | Challenging (stereoselective cyclobutane synthesis) | Moderate (cyclopropane via Simmons–Smith reaction) | Complex (pyrrolidine stereochemistry and trifluoroacetylation) |

Limitations and Knowledge Gaps

The evidence lacks direct pharmacological or biochemical data for the target compound. For example:

- No binding affinity or IC50 values for specific targets.

- No in vivo pharmacokinetic or toxicity profiles.

- Limited synthetic details (e.g., yield, stereoselectivity).

Recommendations for Further Research

Stereochemistry Refinement : Separate enantiomers to evaluate individual bioactivity (the "rac" prefix indicates a racemic mixture).

Comparative ADMET Studies : Compare absorption, distribution, and toxicity with the cyclopropane and pyrrolidine analogs.

Biological Activity

Rac-(1R,3R)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring structure with fluorine substituents and a carboxylic acid functional group. Its molecular formula is C11H10F3O2, and it has a molecular weight of 232.19 g/mol. The presence of difluorophenyl and fluorocyclobutane moieties contributes to its biological activity.

The biological activity of this compound has been explored primarily in the context of tumor imaging and treatment. The compound's mechanism involves targeting specific pathways associated with tumor metabolism.

- Tumor Localization : The compound has been evaluated for its efficacy in tumor localization using positron emission tomography (PET) imaging. The fluorinated variant, 18F-FACBC (1-amino-3-fluorocyclobutane-1-carboxylic acid), demonstrated significant uptake in gliomas compared to normal brain tissue, indicating its potential as an imaging agent for tumor detection .

- Comparative Studies : In a study comparing 18F-FACBC with 11C-choline PET/CT in prostate cancer patients, 18F-FACBC showed higher specificity and positive predictive value for detecting biochemical relapse . This suggests that the compound may be more effective in identifying recurrent tumors.

Study on Glioblastoma Multiforme

A study conducted on patients with glioblastoma multiforme utilized 18F-FACBC for PET imaging. Results showed maximum tumor uptake at 35 minutes post-injection, with a tumor-to-normal tissue ratio indicating effective localization of the compound within malignant tissues .

Prostate Cancer Imaging

In another prospective trial involving patients with prostate cancer relapse, the sensitivity and specificity of 18F-FACBC were assessed against traditional imaging agents. The findings indicated that 18F-FACBC had superior performance metrics in identifying local recurrences, which could lead to improved patient management strategies .

Data Table: Summary of Biological Activity Findings

Synthesis and Formulation

The synthesis of this compound typically involves multi-step organic reactions including cyclization and fluorination processes. Various solid forms and salts have been developed to enhance the stability and bioavailability of the compound for clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Rac-(1r,3r)-1-(2,6-difluorophenyl)-3-fluorocyclobutane-1-carboxylic acid, and how can reaction yields be optimized?

- Methodology :

- Begin with cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis, followed by fluorination at the 3-position using fluorinating agents like DAST (diethylaminosulfur trifluoride) under inert conditions.

- Introduce the 2,6-difluorophenyl group via Suzuki-Miyaura coupling, employing palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic esters.

- Optimize yields by controlling temperature (e.g., 60–80°C for coupling reactions), solvent polarity (e.g., THF/DMF mixtures), and stoichiometric ratios (1.2–1.5 equivalents of fluorinating agents). Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. What analytical techniques are essential for confirming the stereochemistry and purity of this compound?

- Methodology :

- Chiral HPLC : Use a Chiralpak® IC column with a hexane/isopropanol mobile phase to resolve enantiomers. Retention times should align with standards.

- NMR Spectroscopy : Analyze and coupling constants (e.g., and ) to confirm cyclobutane chair conformations and substituent orientations.

- X-ray Crystallography : Resolve absolute configuration by growing single crystals in slow-evaporation setups (e.g., dichloromethane/hexane) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology :

- Conduct accelerated stability studies at 40°C/75% RH for 6 months. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA).

- Store under nitrogen at –20°C in amber vials to prevent photodegradation and hydrolysis. Avoid aqueous buffers in solution-phase storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions at the cyclobutane ring?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites. Compare activation energies for fluorination at C1 vs. C3 positions.

- Validate predictions experimentally by tracking reaction intermediates via LC-MS and NMR .

Q. What strategies resolve contradictions in reported NMR data for fluorinated cyclobutane derivatives?

- Methodology :

- Replicate conflicting studies under standardized conditions (e.g., 500 MHz NMR, CDCl₃ solvent, 25°C).

- Use 2D NMR (COSY, NOESY) to clarify coupling patterns. Cross-reference with crystallographic data to confirm spatial arrangements .

Q. How does steric strain in the cyclobutane ring influence its biological activity in enzyme-binding assays?

- Methodology :

- Synthesize analogs with varying substituents (e.g., methyl vs. fluorine) and measure inhibition constants () against target enzymes (e.g., cyclooxygenase).

- Correlate activity with ring strain energy calculated via molecular mechanics (MMFF94 force field) .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for fluorocyclobutane carboxylate synthesis?

- Resolution :

- Variability arises from reaction scale (microscale vs. bulk), catalyst purity, and moisture sensitivity. Reproduce protocols with rigorously dried solvents and argon atmospheres.

- Compare yields using identical analytical standards (e.g., internal calibrants in HPLC) .

Q. How to address discrepancies in melting points reported for fluorinated cyclobutane derivatives?

- Resolution :

- Verify polymorphic forms via differential scanning calorimetry (DSC) and powder XRD.

- Standardize melting point protocols (e.g., heating rate of 1°C/min in open capillaries) .

Methodological Best Practices

- Stereochemical Purity : Always couple chiral HPLC with NMR to avoid misassignment of diastereomers.

- Reaction Monitoring : Use in-situ IR spectroscopy to track fluorination progress (C-F stretch at 1100–1200 cm⁻¹).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.